molecular formula C10H19NO2 B12481603 N-(cyclohexylmethyl)-beta-alanine

N-(cyclohexylmethyl)-beta-alanine

Cat. No.: B12481603
M. Wt: 185.26 g/mol
InChI Key: GDXVASQBHGSBRJ-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-beta-alanine is an organic compound characterized by the presence of a cyclohexylmethyl group attached to the beta position of an alanine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-beta-alanine typically involves the reaction of cyclohexylmethylamine with beta-alanine under controlled conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine and carboxylic acid groups. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Cyclohexylmethyl-beta-alanine oxide.

    Reduction: Cyclohexylmethyl-beta-alanine alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyclohexylmethyl)-beta-alanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(cyclohexylmethyl)-beta-alanine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)-glycine
  • N-(cyclohexylmethyl)-valine
  • N-(cyclohexylmethyl)-leucine

Uniqueness

N-(cyclohexylmethyl)-beta-alanine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-(cyclohexylmethylamino)propanoic acid

InChI

InChI=1S/C10H19NO2/c12-10(13)6-7-11-8-9-4-2-1-3-5-9/h9,11H,1-8H2,(H,12,13)

InChI Key

GDXVASQBHGSBRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCCC(=O)O

Origin of Product

United States

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